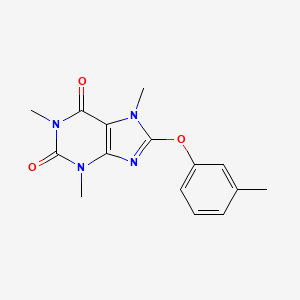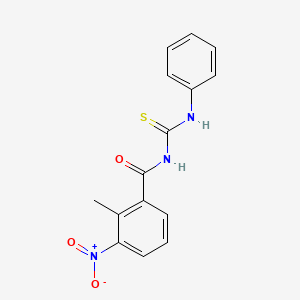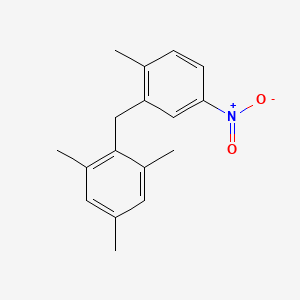![molecular formula C19H17N3OS B5754332 2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5754332.png)
2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis method of this compound is complex and requires specialized knowledge and equipment. In
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide is not fully understood. However, it is believed to work by inhibiting the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. By inhibiting the activity of this enzyme, 2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide may be able to slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. It has also been found to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its properties are well understood. Another advantage is that it has been found to have anticancer properties and may be useful in the development of new cancer treatments. However, one limitation is that the synthesis method is complex and requires specialized knowledge and equipment.
Direcciones Futuras
There are several future directions for the study of 2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide. One direction is the further study of its mechanism of action and its potential use as an inhibitor of protein kinase CK2. Another direction is the study of its potential use in the treatment of various types of cancer. Additionally, the synthesis method could be optimized to improve efficiency and reduce costs. Finally, the compound could be modified to improve its properties and increase its potential applications in scientific research.
Métodos De Síntesis
The synthesis method of 2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide involves several steps and requires specialized knowledge and equipment. The first step is the synthesis of 3-methyl-2-thiophenecarboxaldehyde, which is then reacted with cyclopropylamine to produce 2-cyclopropyl-3-methylthiophene. In the next step, 2-cyclopropyl-3-methylthiophene is reacted with 4-chloroquinoline to produce 2-cyclopropyl-3-methylthieno[2,3-b]quinoline. Finally, 2-cyclopropyl-3-methylthieno[2,3-b]quinoline is reacted with hydrazine hydrate to produce 2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide.
Aplicaciones Científicas De Investigación
2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide has been studied for its potential applications in scientific research. It has been found to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer. It has also been studied for its potential use as an inhibitor of protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Propiedades
IUPAC Name |
2-cyclopropyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-12-8-9-24-18(12)11-20-22-19(23)15-10-17(13-6-7-13)21-16-5-3-2-4-14(15)16/h2-5,8-11,13H,6-7H2,1H3,(H,22,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWRXUONOABAER-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]quinoline-4-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{2-cyano-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5754269.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5754277.png)
![2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5754281.png)





![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5754324.png)
![methyl 3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5754330.png)
